molecular formula C24H29N5O6 B041877 Pemetrexed Diethyl Ester CAS No. 146943-43-3

Pemetrexed Diethyl Ester

Cat. No. B041877
M. Wt: 483.5 g/mol
InChI Key: DEJAOZLLEHXUBF-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Pemetrexed involves complex multi-step chemical processes. Starting from methyl 4-bromobenzoate and 3-butyn-1-ol, through a series of reactions including palladium(0)-catalyzed coupling, reduction, oxidation, bromination, and cyclocondensation, the key intermediate 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolopyrimidin-5-yl)ethyl]benzoic acid methyl ester is produced. This intermediate undergoes further transformation to yield N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo-pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid diethyl ester, a precursor to Pemetrexed (Cheng Mao-sheng, 2008). Another synthesis pathway starts from p-iodobenzoic acid, undergoing chlorination, esterification, condensation, cyclization, hydrolysis, and saponification, highlighting a convenient process with a higher yield compared to previous methods (Dai Hou-ling & Chen Yu-bin, 2006).

Molecular Structure Analysis

Pemetrexed's molecular structure is complex, with multiple functional groups that contribute to its activity as an antifolate. It inhibits several enzymes involved in folate metabolism and nucleotide synthesis, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase, demonstrating its multitargeted mechanism of action (A. Adjei, 2004).

Chemical Reactions and Properties

Pemetrexed's chemical behavior is influenced by its structure, allowing it to interact with and inhibit multiple enzymes by mimicking the natural substrates of these enzymes. Its effectiveness is partly due to its ability to be polyglutamated within cells, leading to prolonged retention and increased efficacy (I. Goldman & R. Zhao, 2002).

Physical Properties Analysis

The physical properties, such as solubility and stability of Pemetrexed diethyl ester, are critical for its formulation and delivery. Pemetrexed exhibits moderate toxicity and has a specific dosing regimen that includes supplementation with folic acid and vitamin B12 to mitigate side effects without compromising its antitumor efficacy (A. Hanauske et al., 2001).

Chemical Properties Analysis

The chemical stability of Pemetrexed in infusion solutions highlights its practical considerations for clinical use. Pemetrexed remains chemically stable for up to 31 days when refrigerated, although it may form microparticulates during prolonged storage, suggesting limitations on storage duration to maintain its quality (Yanping Zhang & L. Trissel, 2006).

Scientific Research Applications

  • Anticancer Activity : Pemetrexed exhibits effectiveness against various cancers due to its inhibition of folate-dependent proteins and the mTOR pathway, causing ZMP accumulation and AMPK activation (Racanelli et al., 2009).

  • Enhanced Solubility and Stability : New PEGylated Pemetrexed conjugates have been developed to improve water solubility and stability, making it more viable for clinical use in cancer treatment (Min et al., 2009).

  • Clinical Activity Against Solid Tumors : Pemetrexed disodium shows promise in treating various solid tumors, and its effectiveness can be improved with folic acid supplementation, which also reduces toxicities (Hanauske et al., 2001).

  • Inhibition of Thymidylate Synthase : It acts as a potent inhibitor of thymidylate synthase, showing potential sensitivity in cells resistant to other inhibitors due to its effects on purine synthesis (Goldman & Zhao, 2002).

  • Improved Safety with Vitamin Supplementation : The safety profile of Pemetrexed improves with folic acid and vitamin B12 supplementation, without compromising its efficacy (Niyikiza et al., 2002).

  • Combination Therapies in Lung Cancer : It shows promising activity in non-small cell lung cancer, especially when combined with platinum compounds, vinorelbine, and gemcitabine (Adjei, 2004).

  • Activity in Various Solid Tumors : Pemetrexed demonstrates potential in treating a variety of solid tumors, with its toxicity potentially mitigated by folic acid and vitamin B12 supplementation (Adjei, 2004).

  • Potential in Breast Cancer Therapy : PEGylated Pemetrexed shows efficacy as a breast cancer therapy agent due to its independent uptake and enhanced cytotoxicity (Vandana & Sahoo, 2012).

  • Treatment of Urothelial Carcinoma : Pemetrexed has shown modest activity in treating platinum-resistant advanced urothelial carcinoma, highlighting the need for new treatments in this area (Bambury et al., 2015).

  • Maintenance Therapy in Lung Cancer : Maintenance therapy with Pemetrexed significantly improves progression-free and overall survival in advanced non-small-cell lung cancer patients compared to placebo (Ciuleanu et al., 2009).

Safety And Hazards

Pemetrexed, a related compound, is classified as a hazardous substance. It is extremely flammable and harmful if swallowed. It may cause respiratory irritation, drowsiness, or dizziness. It may be harmful if swallowed and enters airways, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O6/c1-3-34-18(30)12-11-17(23(33)35-4-2)27-21(31)15-8-5-14(6-9-15)7-10-16-13-26-20-19(16)22(32)29-24(25)28-20/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3,(H,27,31)(H4,25,26,28,29,32)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJAOZLLEHXUBF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pemetrexed Diethyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pemetrexed Diethyl Ester
Reactant of Route 2
Reactant of Route 2
Pemetrexed Diethyl Ester
Reactant of Route 3
Reactant of Route 3
Pemetrexed Diethyl Ester
Reactant of Route 4
Reactant of Route 4
Pemetrexed Diethyl Ester
Reactant of Route 5
Reactant of Route 5
Pemetrexed Diethyl Ester
Reactant of Route 6
Pemetrexed Diethyl Ester

Citations

For This Compound
5
Citations
PA Vora, R Patel, A Dharamsi - Recent Patents on Anti-Cancer …, 2021 - ingentaconnect.com
… -4,7-dihydro-4-oxo-3H-pyrrol(2,3-d) pyrimidin-5-yl) ethyl) benzoic acid and L-diethyl glutamate hydrochloride in the presence of a coupling reagent to yield the pemetrexed diethyl ester. …
Number of citations: 3 www.ingentaconnect.com
S Hemchand, RRC Babu… - Journal of Drug Delivery …, 2019 - jddtonline.info
… containing Oxidation impurity, Dimer impurity, N-Methyl Pemetrexed, Alanine derivative of Pemetrexed, DMF derivative of Pemetrexed, Acid intermediate and Pemetrexed diethyl ester …
Number of citations: 5 jddtonline.info
S Hemchand, R Babu… - Research Journal of …, 2019 - indianjournals.com
… solution was spiked with Disomer and the related substances such as acid intermediate, alanine derivative of Pemetrexed, DMF derivative of Pemetrexed and Pemetrexed diethyl ester …
Number of citations: 5 www.indianjournals.com
O Michalak, M Łaszcz, K Jatczak, A Witkowska, I Bujak… - Molecules, 2015 - mdpi.com
… Pemetrexed diethyl ester p-toluenesulfonate (922 g, 1.406 mol) was treated with 1.5 M NaOH (aq) (3690 mL) and stirred for 2 h at room temperature. Then ethanol (4170 mL) was …
Number of citations: 5 www.mdpi.com
P Gupta, A Mahajan - Synthetic Communications, 2017 - Taylor & Francis
… Reaction of 32 with 1a and 33 leads to the formation of pemetrexed diethyl ester (34) which on treatment with p-toluenesulfonic acid form pemetrexed (35). …
Number of citations: 4 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.